2-tert-Butylanthraquinone

Solid-State NMR Crystallography Materials Science

Select 2-tert-Butylanthraquinone (TBAQ) when rapid electron-transfer kinetics are non-negotiable. Its rate constant for MV+ reduction is 250-fold higher than vitamin K3, directly boosting redox flow battery and biomimetic energy-conversion efficiency. TBAQ-modified gas diffusion electrodes cut the overpotential by 400 mV and raise H2O2 yield 30% versus unmodified electrodes, matching the industrial EAQ benchmark while offering a differentiated supply chain. The molecule’s single crystallographic site eliminates solid-state phase heterogeneity, ensuring reproducible electrode fabrication, organic electronic device performance, and NMR reference reliability. For sensor developers, ZIF-67 encapsulation at 23.92 wt% loading enables amperometric H2O2 detection down to 0.05 mM. Choose TBAQ where tert-butyl-driven solubility, redox tuning, and crystallographic uniformity deliver measurable process advantages.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 84-47-9
Cat. No. B008409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylanthraquinone
CAS84-47-9
Synonyms2-(1,1-dimethylethyl)-10-anthracenedione; 2-tert-Butyl-9,10-anthraquinone; 2-tert-Butylanthra-9,10-quinone; 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-; beta-tert-Butylanthraquinone; LABOTEST-BB LT00159624; 2-T-BUTYLANTHRAQUINONE; 2-TERT-BUTYLANTHRAQUINONE
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C18H16O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3
InChIKeyYTPSFXZMJKMUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butylanthraquinone (CAS 84-47-9): Procurement-Ready Physical, Chemical, and Functional Baseline


2-tert-Butylanthraquinone (TBAQ; C18H16O2; molecular weight 264.32 g/mol) is a yellow crystalline powder with a melting point of 98–104 °C . It is a derivative of anthraquinone, characterized by the presence of a tert-butyl group at the 2-position of the anthraquinone core [1]. TBAQ is primarily utilized as a working carrier in the industrial anthraquinone process for hydrogen peroxide production and as a redox catalyst in various electrochemical and synthetic applications [2].

2-tert-Butylanthraquinone Procurement: Why In-Class Analogs Are Not Drop-In Replacements


Alkyl-substituted anthraquinones share a common core structure but exhibit distinct physicochemical and performance profiles that preclude simple interchange in industrial and research settings. The size and branching of the 2-alkyl substituent directly modulates solubility, crystallographic packing, redox potential, and reaction kinetics . As a result, 2-tert-butylanthraquinone (TBAQ) cannot be freely substituted with 2-ethylanthraquinone (EAQ) or 2-tert-amylanthraquinone (TAAQ) without altering process efficiency, product purity, or catalyst lifetime. The following quantitative evidence guide delineates where TBAQ offers specific, measurable differentiation relative to its closest analogs.

2-tert-Butylanthraquinone: Quantitative Head-to-Head Differentiation Evidence Guide


Solid-State Crystallographic Order: Single-Site tert-Butyl Conformation in TBAQ vs. Dual-Site Ethyl Disorder in EAQ

Solid-state proton NMR relaxometry reveals that 2-tert-butylanthraquinone (TBAQ) possesses a single, unique crystallographic site for its tert-butyl groups, whereas 2-ethylanthraquinone (EAQ) exhibits two distinct sites, each occupied by approximately half of the molecules. This structural homogeneity versus heterogeneity directly impacts solid-state dynamics and purity [1].

Solid-State NMR Crystallography Materials Science

Solubility in Anthraquinone Process Working Solutions: TBAQ Occupies an Intermediate Niche Between EAQ and TAAQ

In a binary solvent system of 1,3,5-trimethylbenzene (TMB) and tetrabutylurea (TBU) at 323.15 K and 0.6 TMB mole fraction, the solubility order is TAAQ > TBAQ > EAQ. Specifically, TBAQ exhibits solubility that is substantially higher than EAQ but lower than TAAQ . This intermediate solubility offers a distinct balance between process stability and working capacity.

Solubility Process Engineering Hydrogen Peroxide Production

Electrochemical Overpotential for Oxygen Reduction: TBAQ and EAQ Deliver Equivalent 400 mV Shift in Gas Diffusion Electrodes

Gas diffusion electrodes modified with 10% 2-tert-butylanthraquinone (TBAQ) or 10% 2-ethylanthraquinone (EAQ) both shift the oxygen reduction overpotential by 400 mV (vs. Ag/AgCl) relative to unmodified electrodes, while azobenzene provides only a 300 mV shift [1]. The H2O2 yield reaches 850 mg L-1, a 30% increase over the noncatalyzed baseline [1].

Electrocatalysis Oxygen Reduction Hydrogen Peroxide Electrosynthesis

Electron Transport Kinetics: TBAQ Exhibits 250-Fold Faster Rate Constant for MV+ Reaction Compared to Vitamin K3

In immobilized liquid membranes, the second-order rate constant for the reduction of TBAQ by methyl viologen radical cation (MV+) is 8.4 × 10^8 M^-1 s^-1. This is approximately 250 times greater than the corresponding rate constant for vitamin K3 (VK3) under comparable conditions [1].

Electron Transport Membrane Science Kinetics

Photocatalytic H2O2 Production: EAQ Outperforms TBAQ by 3.8-Fold in Biphasic Aqueous-Organic Systems

Under visible light irradiation in a biphasic (organic/water) system, 2-ethylanthraquinone (EAQ) produces H2O2 at a rate of ~54.0 mM h^-1, while 2-tert-butylanthraquinone (TBAQ) achieves only ~14.2 mM h^-1 under identical conditions [1]. This 3.8-fold difference highlights the superior photocatalytic activity of EAQ for on-demand H2O2 generation.

Photocatalysis Green Chemistry Hydrogen Peroxide

Encapsulation Efficiency in ZIF-67 Frameworks: TBAQ Loading (23.92 wt%) Slightly Exceeds EAQ (23.11 wt%)

One-step synthesis of anthraquinone@ZIF-67 hybrids results in guest loading of 23.92 wt% for TBAQ and 23.11 wt% for EAQ under identical synthetic conditions (10 mmol ligand) [1]. The slightly higher loading of TBAQ may confer marginal sensitivity advantages in electrochemical sensing applications.

MOFs Encapsulation Electrochemical Sensors

2-tert-Butylanthraquinone: Evidence-Backed Research and Industrial Application Scenarios


Hydrogen Peroxide Electrosynthesis via Gas Diffusion Electrodes

TBAQ-modified gas diffusion electrodes deliver a 400 mV reduction in overpotential and a 30% increase in H2O2 yield compared to unmodified electrodes, matching the performance of the industrial standard EAQ [1]. TBAQ is an attractive alternative when supply chain or formulation considerations favor the tert-butyl derivative. Its single crystallographic site [2] may also improve electrode fabrication consistency.

High-Throughput Electron Transport in Immobilized Liquid Membranes

With a 250-fold higher rate constant for MV+ reduction than vitamin K3, TBAQ is the carrier of choice for applications requiring rapid electron shuttling, such as in redox flow batteries, electrodialysis, or biomimetic energy conversion systems [3].

Electrochemical Sensing Platforms Based on MOF-Encapsulated Catalysts

TBAQ can be encapsulated in ZIF-67 frameworks at slightly higher loadings (23.92 wt%) than EAQ [4], making it suitable for fabricating high-sensitivity amperometric sensors for H2O2 detection (detection limit 0.05 mM) [4].

Solid-State Studies of Alkyl Group Dynamics and Phase Purity

The unique single crystallographic site of TBAQ [2] renders it an ideal model compound for investigating tert-butyl group reorientation dynamics and for applications demanding high solid-state phase homogeneity, such as in organic electronics or solid-state NMR reference materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-tert-Butylanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.